Product packaging for Cyclohexylmethanethiol(Cat. No.:CAS No. 2550-37-0)

Cyclohexylmethanethiol

Cat. No.: B2527078
CAS No.: 2550-37-0
M. Wt: 130.25
InChI Key: FWBXAOOHHILPSR-UHFFFAOYSA-N
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Description

Cyclohexylmethanethiol, also known as cyclohexanemethanethiol, is an organic sulfur compound with the molecular formula C7H14S and a molecular weight of 130.251 g/mol . Its CAS Registry Number is 2550-37-0 . The compound features a cyclohexyl group bonded to a methanethiol (CH2SH) moiety, making it a versatile building block in various synthetic pathways. As a thiol, its primary reactivity stems from the sulfhydryl (-SH) group, which can participate in reactions such as forming thioethers or acting as a nucleophile. While specific mechanistic studies on this compound from the search results are limited, thiols in general are known to undergo reactions with metal complexes . Furthermore, thiols like methanethiol itself are subjects of interest in biochemical studies, such as investigations into dysregulated sulfur metabolism in certain disease states . The cyclohexane ring confers significant steric bulk and lipophilicity compared to simpler alkanethiols, which can influence its behavior in coordination chemistry, material surface modification, and the synthesis of more complex organic structures. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14S B2527078 Cyclohexylmethanethiol CAS No. 2550-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXAOOHHILPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347296
Record name Cyclohexylmethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-37-0
Record name Cyclohexylmethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexylmethanethiol
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Advanced Synthetic Methodologies for Cyclohexylmethanethiol and Its Analogues

Catalytic Strategies in Thiol Synthesis

The development of catalytic methods for the formation of carbon-sulfur bonds has revolutionized the synthesis of thiols and their derivatives. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. beilstein-journals.org

Transition Metal-Catalyzed Routes

Transition metal catalysis has become an indispensable tool for the construction of C–S bonds. mdpi.com Various transition metals, including palladium, nickel, and rhodium, have been successfully employed in the synthesis of aryl and alkyl thiols. beilstein-journals.orgmdpi.com These reactions often proceed through mechanisms such as oxidative addition, reductive elimination, and migratory insertion, allowing for the coupling of a wide range of substrates. mdpi.com

Recent advancements have focused on the development of more robust and versatile catalyst systems. For instance, rhodium complexes incorporating bulky N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in thiol and thiol-silane coupling reactions under solvent-free conditions. researchgate.net The use of bidentate phosphine (B1218219) ligands has proven effective in palladium-catalyzed aryl sulfide (B99878) synthesis by preventing catalyst deactivation by thiolates. mdpi.com

Catalyst SystemSubstrate ScopeKey Features
Rhodium-NHC ComplexesThiols, SilanesSolvent-free conditions, efficient coupling. researchgate.net
Palladium-Bidentate PhosphinesAryl Halides, ThiolsPrevents catalyst deactivation, practical for aryl sulfide synthesis. mdpi.com
Nickel-ZincAryl Iodides, DisulfidesOperates via a proposed Ni(I)/Ni(III) catalytic cycle. mdpi.com

Organocatalytic and Biocatalytic Approaches

In the quest for more sustainable and environmentally benign synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis. acs.orgnih.gov Organocatalysis utilizes small organic molecules to catalyze transformations, offering benefits such as reduced toxicity, and air and moisture insensitivity. acs.org

For thiol synthesis, organocatalytic approaches often involve the activation of substrates through various modes, including Lewis base or Brønsted acid catalysis. For example, cinchona-derived tertiary amine-urea catalysts have been shown to be highly efficient in the enantioselective 1,4-addition of thiophenols to cyclic enones. acs.org Another notable example is the use of chiral bicyclic guanidine (B92328) as an organocatalyst for the sulfa-Michael/protonation reaction of thiols with acrylates. acs.org

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers unparalleled selectivity and operates under mild, aqueous conditions. nih.govmdpi.com While the natural repertoire of enzymes for many synthetic reactions is limited, protein engineering and catalytic promiscuity are expanding the scope of biocatalysis. nih.govmdpi.comrsc.org For instance, lipases have been employed for the synthesis of thioesters through the transesterification of thiols with vinyl esters. mdpi.com The conversion of serine residues in proteases to cysteine or selenocysteine (B57510) has created artificial enzymes with novel catalytic activities, such as reductase capabilities. rsc.org

Exploration of Novel Precursor Systems for Cyclohexylmethanethiol Formation

The development of novel precursor systems is crucial for expanding the synthetic toolbox for thiol synthesis. One area of active research involves the use of carbon dioxide (CO2) as a C1 building block. Recent studies have demonstrated the metal-free, organocatalytic S-formylation of thiols using CO2, providing a pathway to value-added products. researchgate.net Another innovative approach utilizes BF3SMe2 for the thiomethylation of various substrates, including the conversion of aromatic aldehydes into methyl-dithioacetals. diva-portal.org

The formation of gold(I)-thiolate complexes is recognized as a key step in the synthesis of gold nanoparticles. acs.org Understanding the kinetics of this precursor formation is critical for controlling the size and distribution of the resulting nanoparticles. acs.org

Sustainable and Scalable Synthetic Pathways for Thiol Compounds

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the use of renewable resources, atom economy, and the reduction of hazardous waste. nih.gov Visible-light-promoted, catalyst-free conditions have been developed for the self- and cross-coupling of thiols, offering a more sustainable alternative to metal-catalyzed or photoredox-catalyzed routes. acs.org

The use of water as a solvent is highly desirable from an environmental perspective. nih.gov Thiol-ene/yne click reactions, which are atom-economical and can often be performed in aqueous media, have emerged as a powerful tool for the synthesis of thioethers. nih.gov These reactions can be initiated by light, sometimes even sunlight, further enhancing their green credentials. nih.gov

Scalability is another critical consideration, particularly for industrial applications. The development of synthetic routes that avoid the need for protecting groups and multiple steps is essential for efficient and cost-effective large-scale production. tandfonline.com Ring-opening polymerization (ROP) is a well-established technique for producing polymers with controlled molecular weights and narrow dispersities, and efforts are underway to develop chemoselective ROP methods for the synthesis of thiol-functionalized polyesters without the need for protection/deprotection steps. tandfonline.comresearchgate.net

Sophisticated Spectroscopic and Analytical Characterization of Cyclohexylmethanethiol

High-Resolution Spectroscopic Probes for Molecular Structure and Conformation

High-resolution spectroscopic methods are indispensable for elucidating the three-dimensional structure and conformational landscape of molecules like cyclohexylmethanethiol.

Microwave Spectroscopy for Conformational Assignment of this compound and its Dimers

Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. umanitoba.ca For this compound, this method can distinguish between different conformers arising from the orientation of the methanethiol (B179389) group on the cyclohexane (B81311) ring. The cyclohexane ring itself exists in a chair conformation, and the -CH₂SH substituent can occupy either an axial or an equatorial position. pressbooks.pub These two conformers, axial-cyclohexylmethanethiol and equatorial-cyclohexylmethanethiol, will have distinct moments of inertia and, consequently, unique rotational spectra. researchgate.netacs.org

Studies on similar cyclohexane derivatives have shown that the equatorial conformer is generally more stable. researchgate.netacs.org The rotational constants (A, B, and C) obtained from the microwave spectrum allow for the precise determination of bond lengths and angles for each conformer. umanitoba.ca Furthermore, the analysis of isotopologue spectra, by substituting atoms like ³⁴S or ¹³C, can pinpoint atomic coordinates with high accuracy. researchgate.net

Microwave spectroscopy can also be used to investigate non-covalent interactions in dimers of this compound. These dimers can be held together by weak hydrogen bonds involving the thiol group (S-H···S) or by van der Waals forces. The resulting rotational spectrum of the dimer would provide information on the intermolecular distances and the geometry of the complex. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the different types of protons. The proton of the thiol group (-SH) would typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The -CH₂- protons would appear as a doublet. The protons on the cyclohexane ring would produce a complex set of overlapping signals in the aliphatic region.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. nih.gov Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals. nih.govnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to trace the connectivity within the cyclohexane ring and the methanethiol substituent.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). nih.gov

The following table presents the experimental ¹³C NMR chemical shift data for this compound. nih.gov

Carbon AtomChemical Shift (δ) in ppm
-C H₂-SH29.8
Cyclohexane C141.5
Cyclohexane C2/C632.7
Cyclohexane C3/C526.2
Cyclohexane C426.8
Data obtained in CDCl₃. Source: Wiley, retrieved from PubChem. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes include:

S-H Stretch: A weak to medium absorption band is expected in the IR spectrum around 2550-2600 cm⁻¹. This is a characteristic peak for thiol groups.

C-S Stretch: The stretching vibration of the carbon-sulfur bond typically appears in the region of 600-800 cm⁻¹.

C-H Stretches: The aliphatic C-H stretching vibrations of the methylene and cyclohexane groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

CH₂ Bend: The scissoring vibration of the methylene group is expected around 1450 cm⁻¹.

Cyclohexane Ring Vibrations: The complex vibrations of the cyclohexane ring structure appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The following table lists significant peaks from the vapor-phase infrared spectrum of this compound. nih.gov

Wavenumber (cm⁻¹)Assignment
2925C-H Asymmetric Stretch (Cyclohexane)
2853C-H Symmetric Stretch (Cyclohexane)
2575S-H Stretch
1449CH₂ Scissoring (Bend)
1264CH₂ Wag
Source: NIST, retrieved from PubChem. nih.gov

Raman spectroscopy provides complementary information. While the S-H stretch is often weak in IR, it can be more prominent in the Raman spectrum. The C-S bond vibrations also give rise to distinct Raman signals.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound (molar mass ≈ 130.25 g/mol ), the mass spectrum shows a distinct molecular ion peak (M⁺•) at m/z 130. nih.govnist.gov

The fragmentation pattern is key to structural elucidation. Upon ionization, the molecular ion can undergo several fragmentation pathways: cas.cn

Loss of the thiol radical (•SH): Cleavage of the C-S bond results in a prominent peak at m/z 97, corresponding to the cyclohexylmethyl cation [C₇H₁₃]⁺.

Alpha-cleavage: Fragmentation can occur at the bond adjacent to the sulfur atom.

Fragmentation of the cyclohexane ring: The molecular ion can lose ethene (C₂H₄), leading to a fragment at m/z 102. Another significant fragmentation pathway involves the loss of a C₃H₆ fragment, giving rise to a peak at m/z 87. The base peak in the spectrum is often observed at m/z 81, resulting from the loss of the -CH₂SH group and a hydrogen atom, forming the cyclohexenyl cation [C₆H₉]⁺. A prominent peak at m/z 55 corresponds to the [C₄H₇]⁺ fragment.

The table below summarizes the major fragments observed in the electron ionization mass spectrum of this compound. nih.govnist.govnist.gov

m/zProposed Fragment Ion
130[C₇H₁₄S]⁺• (Molecular Ion)
97[C₇H₁₃]⁺
87[C₅H₇S]⁺
81[C₆H₉]⁺ (Base Peak)
55[C₄H₇]⁺
Source: NIST Mass Spectrometry Data Center. nih.govnist.govnist.gov

X-ray Based Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy) for Surface and Chemical State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. researchgate.netaip.org This technique is particularly valuable for studying self-assembled monolayers (SAMs) of thiols on metal surfaces, such as gold. thermofisher.comnih.gov

If this compound were adsorbed onto a substrate, XPS could provide detailed information about the sulfur-substrate interaction. The binding energy of the core electrons, particularly the S 2p electrons, is sensitive to the chemical environment of the sulfur atom.

Key findings from XPS studies of alkanethiols on surfaces include:

A distinction between unbound (physisorbed) thiol and chemically bound (chemisorbed) thiolate. acs.orgnih.gov

Identification of oxidized sulfur species, such as sulfinates or sulfonates, that may form upon exposure to air or other oxidizing agents. diva-portal.org

The following table shows representative S 2p₃/₂ binding energies for different sulfur species, which would be applicable to the analysis of this compound on a surface.

Sulfur SpeciesTypical S 2p₃/₂ Binding Energy (eV)Reference
Metal-Bound Thiolate (e.g., on Gold)~162.0 acs.orgnih.gov
Unbound/Physisorbed Thiol (R-SH)~163.5 - 164.0 acs.org
Sulfonate (R-SO₃H)~168 - 169 diva-portal.org
Binding energies are referenced to the Au 4f₇/₂ peak at 84.0 eV or adventitious carbon at 284.8 eV.

By analyzing the position and shape of the S 2p peak, one can determine the nature of the surface bonding and the chemical integrity of the this compound layer. researchgate.netacs.org

Chromatographic Methods Coupled with Advanced Detection (e.g., Gas Chromatography-Mass Spectrometry for thiols)

The analysis of volatile sulfur compounds, particularly thiols, presents unique challenges due to their reactivity and often low concentrations in complex matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of these compounds, including this compound. wikipedia.orgspectroinlets.comthermofisher.com GC-MS combines the high-resolution separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. etamu.edu

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC system. thermofisher.com An inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through a long, thin capillary column. etamu.edu The separation of different compounds is achieved based on their physical and chemical properties, such as boiling point and polarity, which dictate their interaction with the column's stationary phase. spectroinlets.com As each separated compound elutes from the column at a specific retention time, it enters the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI), which bombards the molecules with high-energy electrons. This process creates a positively charged molecular ion and a series of characteristic fragment ions. These ions are then separated by a mass analyzer, typically a quadrupole, based on their mass-to-charge (m/z) ratio. etamu.edu The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparing it to spectral libraries. The NIST Mass Spectrometry Data Center provides reference spectra for numerous compounds, including this compound. nih.gov

Research has shown that while thiols are generally suitable for gas chromatographic analysis, their analysis by GC-MS can be complicated by thermal reactions within the instrument. tandfonline.comtandfonline.com A notable phenomenon is the oxidation of thiols to their corresponding disulfides, which can occur in the heated GC/MS interface. tandfonline.com This has been observed for several thiols, including this compound (referred to as cyclohexyl mercaptan in some studies). tandfonline.comtandfonline.com This transformation can lead to the appearance of extraneous peaks in the chromatogram and mass spectrum, potentially complicating quantification and identification. Researchers must be aware of this potential artifact and may need to optimize instrumental parameters, such as interface temperature, or use derivatization techniques to protect the thiol group prior to analysis. nih.gov

Below is a table summarizing key mass spectrometry data for this compound, which is crucial for its identification via GC-MS.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C7H14S nih.gov
Molecular Weight 130.25 g/mol nih.gov
Kovats Retention Index (Standard non-polar column) 1028 nih.gov
Major Mass Spectrum Peaks (m/z) 55 (Top Peak), 81, 41, 67, 97 nih.gov

This interactive table provides key data points for the GC-MS analysis of this compound.

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. particletechlabs.com For a compound like this compound, two of the most fundamental and informative thermal analysis techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). xrfscientific.com These methods provide critical data on the material's thermal stability, decomposition profile, and phase transitions. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. particletechlabs.com For this compound, a TGA experiment would reveal its thermal stability and volatilization characteristics. The analysis is performed by placing a small amount of the sample on a high-precision balance within a furnace. The temperature is then ramped up at a constant rate in a controlled atmosphere (e.g., inert nitrogen or oxidative air). The resulting TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in mass would indicate the temperature at which the compound evaporates or decomposes. This provides crucial information about its upper-use temperature and decomposition pathway. particletechlabs.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. xrfscientific.com DSC is highly effective for determining the temperatures and enthalpies of phase transitions. When analyzing this compound, DSC can detect events such as melting (if the compound is solid at lower temperatures), boiling, and glass transitions. xrfscientific.com These events appear as peaks or shifts in the DSC curve. Endothermic processes, which absorb heat (like melting and boiling), and exothermic processes, which release heat (like crystallization or some decomposition reactions), can be clearly identified and quantified. xrfscientific.com

The combined use of TGA and DSC provides a comprehensive thermal profile of a material. nih.gov For instance, TGA can distinguish between mass loss due to evaporation and decomposition, while DSC provides the precise temperature and energy associated with these transitions.

The table below illustrates the type of information that would be obtained from a thermal analysis of a pure chemical substance like this compound.

Analysis TechniqueMeasured PropertyTypical Information Gained for this compound
Thermogravimetric Analysis (TGA) Mass Change vs. TemperatureOnset of volatilization/decomposition temperature, thermal stability range.
Differential Scanning Calorimetry (DSC) Heat Flow vs. TemperatureBoiling point (as an endothermic peak), melting point (if applicable), heat of vaporization.

This interactive table outlines the expected data from TGA and DSC analysis for characterizing the thermal properties of this compound.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Cyclohexylmethanethiol

Mechanistic Pathways of Thiol Reactivity

The reactivity of the thiol group in cyclohexylmethanethiol is multifaceted, enabling its participation in diverse reaction mechanisms.

Nucleophilic and Electrophilic Reactivity of the Thiol Group

The thiol group's reactivity is dominated by the nucleophilic character of the sulfur atom. Sulfur is larger and its electrons are held less tightly than oxygen's, making it more polarizable. masterorganicchemistry.com This results in thiols being more acidic than their corresponding alcohols. masterorganicchemistry.comchemistrysteps.com The conjugate base of a thiol, a thiolate anion (RS⁻), is a potent nucleophile. masterorganicchemistry.comresearchgate.net

For this compound, deprotonation with a suitable base yields the cyclohexylmethanethiolate anion, a powerful nucleophile that readily participates in substitution and addition reactions.

Nucleophilic Substitution (SN2 Reactions): The cyclohexylmethanethiolate anion is an excellent nucleophile for SN2 reactions with electrophiles like alkyl halides to form thioethers (sulfides). masterorganicchemistry.comyoutube.com The reaction proceeds via a backside attack, leading to the formation of a new carbon-sulfur bond. youtube.com

Nucleophilic Addition: Thiolates can add to polarized pi bonds, such as those in carbonyl compounds. youtube.com For instance, this compound can react with aldehydes and ketones to form thioacetals. chemistrysteps.com These reactions are often reversible.

While the thiolate anion is a strong nucleophile, the protonated thiol (RSH) is a significantly weaker one. researchgate.netnih.gov However, under strongly acidic conditions, the sulfur atom can be protonated, forming an SH₂⁺ group that can act as a leaving group in substitution reactions. youtube.com

FeatureThiol (e.g., this compound)Alcohol (e.g., Cyclohexylmethanol)
pKa ~10-11 youtube.com~16-18 chemistrysteps.com
Acidity More acidic chemistrysteps.comLess acidic
Nucleophilicity of Conjugate Base (Thiolate vs. Alkoxide) Excellent, soft nucleophile masterorganicchemistry.comStrong, hard nucleophile
S-H vs. O-H Bond Dissociation Energy ~365 kJ/mol chemistrysteps.com~430 kJ/mol chemistrysteps.com

Radical Processes in this compound Chemistry

The relatively weak S-H bond in this compound (~365 kJ/mol) makes it susceptible to homolytic cleavage, initiating radical-based reactions. chemistrysteps.com This process forms a thiyl radical (C₆H₁₁CH₂S•), a key intermediate in various transformations.

One of the most prominent radical reactions involving thiols is the thiol-ene reaction . This process involves the anti-Markovnikov addition of a thiol across a double bond (an ene). wikipedia.org The mechanism proceeds via a free-radical chain reaction:

Initiation: A radical initiator (heat, UV light, or a chemical initiator) abstracts the hydrogen atom from this compound to form a cyclohexylmethanethiyl radical. wikipedia.org

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and continuing the chain. wikipedia.org

This reaction is highly efficient and stereoselective, making it a valuable tool in polymer synthesis and materials science. wikipedia.org Thiyl radicals can also participate in other processes, such as cyclization reactions where the radical attacks an existing functional group within the same molecule. psu.edu

Oxidation-Reduction Chemistry of Thiols

The sulfur atom in this compound can exist in various oxidation states, leading to a rich redox chemistry. Oxidation typically occurs at the sulfur atom rather than the adjacent carbon. libretexts.org

Oxidation to Disulfides: Mild oxidizing agents, including molecular oxygen, iodine, or hydrogen peroxide, can oxidize thiols to disulfides. chemistrysteps.comlibretexts.org In this process, two molecules of this compound would couple to form bis(cyclohexylmethyl) disulfide, with the loss of two hydrogen atoms. This is a reversible oxidative coupling reaction; the disulfide can be reduced back to the thiol using a reducing agent. youtube.comlibretexts.org

Further Oxidation: The use of stronger oxidizing agents can lead to further oxidation of the sulfur atom. chemistrysteps.com The resulting products are, in order of increasing oxidation state:

Sulfenic Acids (RSOH) : The initial two-electron oxidation product. nih.gov

Sulfinic Acids (RSO₂H) : Formed from further oxidation of sulfenic acids. nih.gov

Sulfonic Acids (RSO₃H) : The final and most stable oxidation product. nih.gov

The interconversion between these oxidation states is fundamental in many biological processes, particularly with the amino acid cysteine. libretexts.org

Oxidation StateCompound ClassGeneral Formula
-2ThiolR-SH
-1DisulfideR-S-S-R
0Sulfenic AcidR-SOH
+2Sulfinic AcidR-SO₂H
+4Sulfonic AcidR-SO₃H

Addition and Elimination Reactions

This compound and its corresponding thiolate can participate in both addition and elimination reactions.

Addition Reactions: As mentioned, the nucleophilic character of the thiolate anion facilitates its addition to various electrophilic multiple bonds. A key example is the Michael addition , where the thiolate adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition). researchgate.net This reaction is base-catalyzed, as the more nucleophilic thiolate is the active species. nih.gov Thiols can also add to alkynes in a reaction known as hydrothiolation.

Elimination Reactions: The thiol group or its derivatives can act as a leaving group in elimination reactions, typically under basic conditions, to form alkenes. The efficiency of the thiol as a leaving group is less than that of halides but can be enhanced by converting the thiol to a better leaving group. Furthermore, intramolecular elimination involving a thiolate anion can occur, for example, in a β-elimination process to generate an alkene. youtube.com

This compound as a Key Synthon in Organic Synthesis

In the context of retrosynthetic analysis, a synthon is a conceptual, idealized fragment of a molecule that aids in planning a synthesis. wikipedia.orgajrconline.org this compound can be viewed as the synthetic equivalent for several important synthons. A synthetic equivalent is the real reagent used to carry out the reaction corresponding to the conceptual synthon. wikipedia.org

The most common synthon derived from this compound is the nucleophilic cyclohexylmethanethiolate anion (C₆H₁₁CH₂S⁻) . This synthon is generated by deprotonating this compound with a base. It is a soft nucleophile ideal for forming C-S bonds. masterorganicchemistry.com

Another key synthon is the cyclohexylmethanethiyl radical (C₆H₁₁CH₂S•) , which is accessed through radical initiation and is pivotal for thiol-ene reactions and other radical-based transformations. wikipedia.org These synthons make this compound a versatile building block for introducing the cyclohexylmethylthio- moiety into target molecules. rsc.org

Applications in C-H Activation and Functionalization

C-H activation is a powerful strategy in modern organic synthesis that involves the direct functionalization of otherwise inert carbon-hydrogen bonds, often catalyzed by transition metals. noelresearchgroup.comsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. sigmaaldrich.com

While specific literature on the direct use of this compound in C-H activation is not prominent, the principles of C-H functionalization can be applied to its structure. The cyclohexane (B81311) ring of this compound possesses numerous C(sp³)-H bonds that could potentially be targeted for functionalization.

Catalytic systems, often based on metals like palladium, rhodium, or iridium, could be employed to selectively activate a C-H bond on the cyclohexane ring, allowing for the introduction of new functional groups. sigmaaldrich.comrsc.org In such a reaction, the thiol group might either need to be protected to prevent interference with the catalyst or could potentially act as a directing group, influencing the regioselectivity of the C-H activation at a specific position on the ring. The development of catalysts that can tolerate or even be directed by a thiol group is an ongoing area of research.

Role in Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often utilizing a metal catalyst. frontiersin.orguwindsor.ca The palladium-catalyzed cross-coupling of thiols with aryl electrophiles represents a robust strategy for the synthesis of aryl thioethers, which are significant motifs in pharmaceuticals and materials science. nih.govrsc.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation with the thiolate, and reductive elimination to yield the thioether product and regenerate the catalyst. lsu.edu

While specific studies detailing the cross-coupling of this compound are not prevalent, the reactivity of its close structural analog, cyclohexanethiol (B74751), provides significant insight. For instance, the cross-coupling of cyclohexanethiol with aryl boronic acids has been achieved using copper(II) acetate (B1210297) and pyridine (B92270) in DMF, affording aryl cyclohexyl sulfides in good yields. acgpubs.org

Modern palladium-based systems have shown broad applicability for coupling a wide range of aliphatic thiols. A versatile and efficient catalyst system comprising Pd(OAc)₂ and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has been developed for the cross-coupling of both aromatic and aliphatic thiols with aryl bromides and chlorides. organic-chemistry.org This method is noted for its wide substrate scope, suggesting its applicability to this compound. organic-chemistry.org Another advanced catalytic system employs bulky N-heterocyclic carbene (NHC) ligands with a Pd(II) precatalyst to achieve C2-selective C-S cross-coupling of 2,4-dihalopyrimidines, a reaction that typically favors the C4 position. nih.gov This demonstrates the high level of control achievable in modern cross-coupling reactions involving thiols. nih.gov

Table 1: Examples of C-S Cross-Coupling Reactions with Thiols

Thiol SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
CyclohexanethiolAryl boronic acidsCu(OAc)₂PyridineDMFGood acgpubs.org
Various Aliphatic/Aromatic ThiolsAryl Bromides/ChloridesPd(OAc)₂/DiPPFVariousVariousHigh organic-chemistry.org
1° Thiols/Thiophenols2,4-DichloropyrimidinePd(II)/NHCNot specifiedNot specifiedHigh (C2-selective) nih.gov

Formation of Thioethers and Other Sulfur-Containing Linkages

The synthesis of thioethers is a cornerstone of organosulfur chemistry, and this compound serves as a valuable precursor for creating cyclohexyl methyl thioether derivatives. These reactions typically exploit the nucleophilicity of the thiol group.

A prominent method for thioether formation is the S-alkylation of thiols. A study on the reactions of the analogous cyclohexanethiol demonstrated its efficient reaction with alcohols. For example, the reaction of cyclohexanethiol with benzyl (B1604629) alcohol, catalyzed by ZrCl₄ dispersed on dry silica (B1680970) gel under solvent-free conditions, yields the corresponding thioether in 87% yield. acgpubs.org This method highlights a green chemistry approach, avoiding bulk solvents. acgpubs.org

Another fundamental route to thioethers is the reaction of a thiolate, generated in situ by treating the thiol with a base, with an alkyl halide. This classic Williamson ether synthesis analogue is widely applicable. In a multi-step synthesis of thioether-linked carbacyclic β-(1→3)-glucan mimetics, a pivotal step involves the generation of a free thiol from a thioacetate, which then reacts with an electrophile to form a complex thioether linkage. nih.govacs.org

Thiol-ene "click" chemistry provides another efficient pathway to thioethers, proceeding via an anti-Markovnikov addition of a thiol across a double bond. This reaction can be initiated by radical initiators or light and is known for its high yields and tolerance of various functional groups. researchgate.net For instance, the reaction of limonene (B3431351) with thioglycolic acid proceeds exothermically at room temperature without a catalyst to form a thioether in high yield. researchgate.net

Table 2: Selected Methods for Thioether Synthesis from Thiols

ThiolReactantConditionsProduct TypeYield (%)Reference
CyclohexanethiolBenzyl alcoholZrCl₄/silica gel, 50 °C, solvent-freeAlkyl aryl thioether87 acgpubs.org
Cyclohexanethioltert-AlcoholZrCl₄/silica gel, solvent-freeAlkyl thioether95 acgpubs.org
Thioglycolic acidLimonene (alkene)Room temperature, no catalystThioether (Thiol-ene)96 researchgate.net

Catalytic Roles of this compound and its Derivatives

While this compound is primarily utilized as a reactant or building block, the broader class of thiols can play significant roles in catalysis, either as part of the catalytic species or as promoters.

The performance of a metal catalyst is critically dependent on the ligands coordinated to the metal center. Ligands modulate the metal's electronic properties, steric environment, and stability, thereby influencing the catalyst's activity, selectivity, and lifetime. While there are no prominent examples of ligands derived directly from this compound in the literature, the principles of ligand design suggest its potential utility.

The thiol group itself can act as a ligand, binding to a metal center. More complex ligands can be designed where the this compound moiety is incorporated into a larger structure, such as a bidentate or pincer ligand. For instance, the development of molybdenum alkylidyne complexes with novel phenoxide ligands for alkyne metathesis demonstrates how systematic ligand modification can tune catalytic activity. lsu.edu The rigidity and steric profile of a ligand are crucial, as seen in the development of siloxide podand-based ligands for molybdenum catalysts. nih.gov

A fascinating and relevant concept is the use of thiols as "transient cooperative ligands." In this model, a thiol reversibly coordinates to a metal complex and participates in bond activation steps, coexisting with the non-thiol-bound catalyst. This can lead to enhanced reactivity or even switch the selectivity of a reaction, offering a high degree of tunability by simply adding a thiol to the reaction mixture.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based catalysis and biocatalysis. youtube.com Organocatalysts operate through various mechanisms, including acting as Lewis/Brønsted acids/bases or forming covalent intermediates with the substrate. youtube.com

Thiol-containing molecules can function as organocatalysts. For example, certain thiols have been shown to promote the synthesis of unsymmetrical 1,2,4,5-tetrazines. researchgate.net The thiol is proposed to participate in the catalytic cycle, facilitating the formation of the tetrazine ring. researchgate.net The amino acid proline is a well-known organocatalyst that operates by forming an enamine intermediate with a carbonyl substrate. youtube.com While this compound itself is not a prominent organocatalyst, its derivatives could potentially be designed to perform such roles. For instance, incorporating an amine or other functional group onto the cyclohexyl ring could create a bifunctional organocatalyst where the thiol group could participate in the reaction mechanism, perhaps through hydrogen bonding or by acting as a soft nucleophile.

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance, particularly in the pharmaceutical industry. academie-sciences.fr This is typically achieved using a chiral catalyst, which can be a metal complex with a chiral ligand, an enzyme, or a chiral organocatalyst. academie-sciences.fr

The development of catalysts for stereoselective transformations is a highly active area of research. mdpi.com Chiral ligands are central to many of these systems, creating a chiral environment around the metal center that directs the stereochemical outcome of the reaction. nih.gov Numerous classes of chiral ligands have been developed, such as those based on BINOL, semicorrins, and chiral guanidines. frontiersin.orguwindsor.carsc.org

For a thiol-containing structure to mediate stereoselective catalysis, it must be chiral. A chiral derivative of this compound could potentially serve as a chiral ligand or organocatalyst. For example, if the cyclohexyl ring were substituted to create stereocenters, the resulting chiral thiol could be used to synthesize a chiral ligand. When coordinated to a metal, this ligand could induce enantioselectivity in reactions like hydrogenation, cyclopropanation, or cross-coupling. While specific examples utilizing chiral this compound derivatives are not documented, the general principles of asymmetric catalysis provide a clear framework for how such a molecule could be employed. academie-sciences.fr

Computational Chemistry and Theoretical Modeling of Cyclohexylmethanethiol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to elucidating the electronic properties and chemical reactivity of cyclohexylmethanethiol. These approaches range from more computationally efficient methods like Density Functional Theory (DFT) to highly accurate but demanding ab initio and correlated wavefunction methods.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying the ground state properties and energetics of molecules like this compound.

DFT calculations can provide valuable information about the geometry, electronic distribution, and thermodynamic stability of this compound. For instance, geometry optimization using DFT can predict bond lengths, bond angles, and dihedral angles of the most stable conformer. The table below shows a hypothetical set of optimized geometrical parameters for the chair conformation of the cyclohexyl ring in this compound, which is expected to be the most stable, analogous to cyclohexane (B81311) itself.

ParameterValue
C-S bond length1.85 Å
S-H bond length1.34 Å
C-S-H bond angle96.5°
C-C (cyclohexyl) average bond length1.54 Å

Furthermore, DFT enables the calculation of key electronic properties that govern the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Conceptual DFT also provides a framework for quantifying chemical reactivity through various descriptors. These descriptors, derived from the variation of energy with respect to the number of electrons, offer insights into the local and global reactivity of a molecule.

For situations demanding higher accuracy, ab initio and correlated wavefunction methods are employed. While computationally more expensive than DFT, these methods are based on first principles and can be systematically improved to converge towards the exact solution of the Schrödinger equation.

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation effects more explicitly than standard DFT functionals. These methods are crucial for obtaining highly accurate energies, reaction barriers, and non-covalent interaction energies. For a molecule like this compound, these high-accuracy predictions are vital for benchmarking results from more approximate methods and for studying systems where electron correlation plays a significant role.

The application of these methods can provide a more refined understanding of the conformational energies of this compound. For instance, the energy difference between the chair and boat conformations of the cyclohexane ring, as well as the rotational barriers of the methanethiol (B179389) group, can be calculated with high precision.

Understanding the chemical reactions involving this compound requires the exploration of its potential energy surface. Computational methods are instrumental in identifying reaction pathways, locating transition states, and calculating activation energies. This information is key to predicting reaction mechanisms and rates.

For example, the reaction of the thiol group, such as its deprotonation or its role in nucleophilic substitution, can be modeled. Transition state theory is a powerful tool for understanding chemical reactions at a molecular level, explaining how reactants transform into products by passing through a high-energy transition state. mdpi.comstudysmarter.co.ukresearch.googlemdpi.comresearchgate.net The structure of the transition state, which represents the highest energy point along the reaction coordinate, can be determined using quantum chemical calculations. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter in chemical kinetics.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a system containing many molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations are invaluable for exploring its conformational landscape. The cyclohexane ring can exist in various conformations, such as the stable chair form and the less stable boat and twist-boat forms. wikipedia.org MD simulations can capture the transitions between these conformations, providing insights into the flexibility of the molecule and the timescales of these conformational changes. nih.gov

MD simulations also allow for the study of intermolecular interactions in the liquid state. By simulating a box of this compound molecules, one can investigate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This provides information about the local structure and packing in the liquid. Furthermore, hydrogen bonding involving the thiol group and other non-covalent interactions that dictate the bulk properties of the substance can be analyzed.

Machine Learning and Artificial Intelligence Integration in Computational Thiol Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry. These techniques can be used to accelerate calculations, predict properties, and discover new chemical insights from large datasets.

In the context of thiol chemistry, ML models can be trained on data from quantum chemical calculations to predict properties of new thiol-containing molecules without the need for expensive computations. acs.orgosti.govoup.com For example, a model could be trained to predict the HOMO-LUMO gap or the reaction energy for a series of thiols based on their molecular structure. This can significantly speed up the process of screening large numbers of molecules for desired properties.

Machine learning potentials (MLPs) are another important application. fraserlab.com These are force fields that are trained on quantum mechanical data and can be used in molecular dynamics simulations. MLPs can offer the accuracy of quantum mechanics at a computational cost closer to that of classical force fields, enabling large-scale simulations with high fidelity.

Rational Design of this compound-Based Structures via In Silico Methods

The insights gained from computational modeling can be leveraged for the rational design of new molecules and materials based on the this compound scaffold. By understanding the structure-property relationships, chemists can make targeted modifications to the molecule to achieve desired functionalities.

For instance, if the goal is to design a this compound derivative with enhanced reactivity, computational methods can be used to screen different substituents on the cyclohexane ring or modifications to the thiol group. DFT calculations can predict how these modifications affect the electronic properties and reaction barriers.

In materials science, computational modeling can guide the design of self-assembled monolayers (SAMs) on surfaces using this compound-based molecules. Simulations can predict the packing and orientation of the molecules on the surface, which are crucial for the properties of the resulting material. This in silico approach allows for the exploration of a vast chemical space and the identification of promising candidates for experimental synthesis and testing, thereby accelerating the discovery of new functional materials.

Industrial and Materials Science Applications of Cyclohexylmethanethiol Non Pharmaceutical

Applications in Polymer Chemistry and Material Modification

The presence of a reactive sulfur-hydrogen bond allows Cyclohexylmethanethiol to participate in key polymer modification and synthesis reactions. While specific industrial-scale applications are not widely documented in publicly available literature, its chemical structure makes it a candidate for roles traditionally filled by other aliphatic thiols.

In polymer chemistry, particularly in free-radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymers. Thiols are a well-established class of CTAs. The mechanism involves the transfer of a hydrogen atom from the thiol's sulfhydryl group (-SH) to the propagating polymer radical (P•). This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•), which can then initiate the polymerization of a new chain. This process effectively lowers the average molecular weight of the polymer.

The general mechanism is as follows:

Chain Propagation: Pn• + M → Pn+1•

Chain Transfer: Pn• + R-SH → PnH + RS•

Reinitiation: RS• + M → R-S-M• (starts a new chain)

While compounds like dodecyl mercaptan are more commonly used, this compound possesses the necessary reactive -SH group to function in this capacity. Its larger cyclohexyl group could influence its solubility in different polymerization media and potentially affect the kinetics of the chain transfer process.

Table 1: General Mechanism of Thiol as a Chain Transfer Agent

Step Reaction Description
Propagation P• + M → P-M• A growing polymer radical (P•) adds to a monomer unit (M).
Transfer P-M• + R-SH → P-M-H + R-S• The polymer radical abstracts a hydrogen atom from the thiol (R-SH), terminating the chain.

| Re-initiation | R-S• + M → R-S-M• | The newly formed thiyl radical (R-S•) initiates a new polymer chain. |

The thiol group is highly reactive and can participate in "click" chemistry reactions, such as thiol-ene and thiol-epoxy reactions, which are used to form cross-linked polymer networks or to functionalize surfaces.

Cross-linking: In systems containing polymers with double bonds (enes) or epoxy groups, a dithiol or polythiol can act as a cross-linker, forming bridges between polymer chains to create a thermoset network. While this compound is a monothiol and cannot act as a cross-linker on its own, it can be used to modify polymer backbones, introducing pendant thiol groups that can then participate in subsequent cross-linking reactions. Some patents related to polyurethane resins list this compound among a wide variety of potential reagents, which may include roles as chain extenders or modifiers. google.comgoogle.comgoogle.com

Surface Functionalization: The thiol group has a strong affinity for the surfaces of noble metals like gold, silver, and copper. This compound can be used to form self-assembled monolayers (SAMs) on these surfaces. This functionalization can alter the surface properties, such as hydrophobicity, and provide a platform for further chemical modifications.

Role as a Precursor or Intermediate for Specialty Chemicals and Advanced Materials

This compound serves as a valuable intermediate in the synthesis of more complex molecules and materials, particularly those involving metal-sulfur bonds.

Research has shown its use in the preparation of precursors for gold nanoparticles. acs.org In one synthetic pathway, this compound is reacted with silver nitrate (B79036) to produce a silver mercaptide. acs.org This intermediate is part of a broader class of metal-thiolate complexes that are crucial in the controlled synthesis of metallic nanoparticles. acs.org

Furthermore, this compound is used to synthesize gold mercaptides for decorating compositions. googleapis.com These gold-containing organosulfur compounds can be incorporated into vehicles to create inks or paints that, upon firing, yield decorative and functional gold films. googleapis.com The properties of the resulting film, such as brightness and color, are influenced by the structure of the mercaptide precursor. googleapis.com

Table 2: Synthesis of Metal-Containing Materials from this compound

Precursor Reactant Resulting Product/Material Application
This compound Silver Nitrate (AgNO₃) Silver Cyclohexylmethanethiolate Intermediate for metal-thiolate complexes acs.org

Development of Functional Materials Utilizing Thiol Moieties

The development of functional materials often leverages the specific reactivity of the thiol group. The work on gold nanoparticles and decorative films are prime examples where the thiol moiety of this compound is essential for the material's formation and function. The strong coordinate bond formed between sulfur and gold allows for the creation of stable nanoparticle surfaces and robust decorative films. acs.orggoogleapis.com By binding to the metal surface, the cyclohexylmethyl group extends outward, influencing the material's solubility, stability, and interaction with its environment.

Contributions to Flavor and Fragrance Industry (Focus on Chemical Synthesis and Modification)

While many simple thiols are known for unpleasant odors, the broader class of sulfur-containing compounds is of significant interest to the flavor and fragrance industry for their ability to create unique and powerful aromas, often with fruity or savory notes. google.comjustia.com

This compound itself serves as a precursor for aroma chemicals. Its derivative, this compound acetate (B1210297), is particularly noted for its use in the flavor and fragrance industries. processpointchem.com This acetate is described as imparting rich and nuanced scents with subtle fruity and floral notes, making it a valuable component in complex fragrance formulations. processpointchem.com The synthesis of such derivatives involves the chemical modification of the thiol group, demonstrating how a potentially pungent starting material can be transformed into a high-value aroma compound.

Table 3: Flavor/Fragrance Profile of this compound Derivative and Related Sulfur Compounds

Compound Reported Aroma Profile Role
This compound acetate Subtle fruity and floral notes processpointchem.com Fragrance Enhancer, Flavoring Agent processpointchem.com
Ethyl 3-mercaptobutyrate Fruity notes google.com Flavor and Fragrance Material google.com

The conversion of this compound to its acetate or other derivatives is a key synthetic step that modifies its olfactory properties, turning it into a useful ingredient for consumer products. processpointchem.com This highlights its role as a versatile chemical intermediate within the industry. processpointchem.com

Environmental Fate and Degradation Pathways of Cyclohexylmethanethiol

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical compound through non-biological mechanisms. nih.govnavy.mil For cyclohexylmethanethiol, these processes are primarily driven by interactions with sunlight and reactive chemical species present in the air, water, and soil.

Photochemical Degradation Mechanisms

Photochemical degradation is a key abiotic process for many organic pollutants, initiated by the absorption of solar radiation. nih.gov The degradation of thiols can occur through two primary photochemical pathways:

Direct Photolysis: This process involves the direct absorption of ultraviolet (UV) radiation by the thiol molecule. The primary photochemical event for thiols is the cleavage of the sulfur-hydrogen (S-H) bond, which is weaker than the carbon-sulfur (C-S) bond, leading to the formation of a thiyl radical (RS•) and a hydrogen atom. researchgate.net This initiation step can trigger a cascade of secondary reactions, leading to the breakdown of the parent molecule.

Indirect Photolysis: In environmental matrices like surface waters, indirect photolysis often plays a more significant role. This pathway is mediated by photosensitized reactions where other substances in the water, such as dissolved organic matter, absorb sunlight and produce highly reactive chemical species. mdpi.com These species, including hydroxyl radicals (•OH), are powerful oxidants that can react with and degrade this compound. The direct photochemical cleavage of the S-H bond in simple thiols typically requires UV wavelengths that may not penetrate into surface waters, making indirect photolysis a crucial degradation mechanism in aquatic environments. researchgate.netnih.gov

The efficiency of these photochemical processes is influenced by factors such as the intensity of sunlight, the depth and clarity of the water, and the concentration of photosensitizing substances. mdpi.com

Chemical Oxidation in Environmental Matrices

This compound is susceptible to oxidation by various chemical agents present in the environment. The thiol functional group (-SH) is readily oxidized. libretexts.orglibretexts.org

In the atmosphere, thiols can be oxidized by radicals such as hydroxyl (•OH) and nitrate (B79036) (NO₃). In aqueous environments, oxidation can be facilitated by dissolved oxygen, peroxide compounds, metal ions, and halogens. researchgate.net This can lead to the formation of disulfides (R-S-S-R) and, with stronger oxidants or more prolonged exposure, further oxidation to sulfoxides, sulfones, or sulfonic acids. researchgate.netbyjus.com

In subsurface environments and sediments, abiotic degradation can occur through reactions with naturally occurring minerals. navy.milbattelle.org For instance, iron(II) complexes with organothiol ligands have been shown to promote the reductive transformation of certain organic contaminants. oup.com While this is a reductive process, it highlights the role that metal-thiol interactions can play in the abiotic transformation of organic compounds in anoxic conditions. Additionally, reactions involving iron, hydrogen peroxide, and other reagents can lead to the oxidative degradation of organosulfur compounds. nih.gov

Biotic Degradation and Biotransformation Pathways

The primary sink for many organic sulfur compounds in the environment is degradation by microorganisms. mdpi.comqmul.ac.uk A diverse array of bacteria and archaea, present in terrestrial, freshwater, and marine ecosystems, can metabolize thiols under both aerobic and anaerobic conditions. mdpi.comnih.gov

Microbial Metabolism of this compound and Related Thiols

Microorganisms play a central role in the global sulfur cycle, and the degradation of thiols is an integral part of this process. mdpi.com While specific studies on this compound are scarce, the metabolic pathways for simpler thiols like methanethiol (B179389) are well-established and serve as a strong model.

Aerobic Metabolism: In the presence of oxygen, a wide range of bacteria can degrade thiols. qmul.ac.uk Aerobic degradation of methanethiol has been demonstrated in bacteria isolated from soil, peat biofilters, and marine environments. qmul.ac.uk These organisms can utilize the thiol as a source of carbon and energy.

Anaerobic Metabolism: Under anoxic conditions, such as those found in sediments and certain subsurface environments, a different consortium of microbes is responsible for thiol degradation. researchgate.net Methanogenic archaea, for example, have been identified as key players in the removal of methanethiol in freshwater sediments, where it is converted to methane (B114726) and other products. nih.govresearchgate.net

The balance between microbial production and degradation of volatile organic sulfur compounds is a critical factor determining their steady-state concentrations and potential flux to the atmosphere. nih.gov

Enzymatic Mechanisms of Biodegradation

The microbial breakdown of thiols is facilitated by specific enzymes. The initial step in the aerobic degradation of many simple thiols is catalyzed by a class of enzymes known as thiol-disulfide oxidoreductases or, more specifically, methanethiol oxidase (MTO) for methanethiol. nih.govnih.gov

MTO has been purified and characterized from various aerobic bacteria, such as Hyphomicrobium and Thiobacillus species. qmul.ac.ukresearchgate.net This enzyme typically oxidizes the thiol to produce formaldehyde, hydrogen sulfide (B99878), and hydrogen peroxide. qmul.ac.ukresearchgate.net More recent research has identified the human selenium-binding protein 1 (SELENBP1) as possessing MTO activity, highlighting the conservation of this enzymatic function across different domains of life. mdpi.com The activity of these enzymes is often dependent on cofactors, such as copper. qmul.ac.ukresearchgate.net In anaerobic pathways, enzymes like methionine-gamma-lyase can be involved in the production of methanethiol from amino acids, which is then further metabolized by other anaerobic microbes. researchgate.net

Table 1: Key Enzymes in Thiol Biotransformation
EnzymeFunctionOrganism/System TypeProducts
Methanethiol Oxidase (MTO)Aerobic oxidation of methanethiolAerobic Bacteria (e.g., Hyphomicrobium sp.)Formaldehyde, Hydrogen Sulfide, Hydrogen Peroxide
Selenium-binding protein 1 (SELENBP1)Acts as a methanethiol oxidaseHumansFormaldehyde, Hydrogen Sulfide, Hydrogen Peroxide
Thiol-disulfide oxidoreductasesCatalyze thiol-disulfide exchange reactionsVarious Bacteria and EukaryotesDisulfides, Reduced/Oxidized Proteins
Methionine-gamma-lyase (MegL)Demethiolation of methionine to produce methanethiolAnaerobic BacteriaMethanethiol

Predictive Modeling of Environmental Persistence and Transport

These models use the chemical's intrinsic physicochemical properties, along with environmental parameters, to simulate its distribution, degradation, and movement. eolss.netnih.gov Key inputs for these models include:

Vapor Pressure: Influences the tendency of a chemical to volatilize from soil or water into the air.

Water Solubility: Determines the maximum concentration of the chemical that can dissolve in water, affecting its transport in aquatic systems.

Octanol-Water Partition Coefficient (Kow): Indicates the chemical's hydrophobicity and its tendency to bioaccumulate in fatty tissues of organisms and sorb to organic matter in soil and sediment. acs.org

Henry's Law Constant: Describes the partitioning of a chemical between air and water, which is crucial for modeling air-water exchange.

Chemical Biology and Bio Organic Interactions of Cyclohexylmethanethiol Excluding Human Health/clinical

Advanced Studies on Structure-Odor Relationships of Thiols

The relationship between a molecule's chemical structure and its perceived odor is a central focus of olfactory science. Thiols, a class of sulfur-containing organic compounds, are notorious for their potent and often unpleasant odors, detectable by the mammalian olfactory system at extremely low concentrations wikipedia.orgnih.gov. The intensity and character of a thiol's odor are dictated by its molecular architecture, which governs its interaction with specific olfactory receptors.

Systematic studies on various thiols have demonstrated that subtle changes in structure, such as carbon chain length, branching, and the position of the thiol group, can dramatically alter both the odor quality and the detection threshold nih.govresearchgate.net. For instance, in monoterpenoid mercaptans, moving the thiol group from a side chain into the ring structure generally results in higher odor thresholds nih.gov. Cyclohexylmethanethiol, with its distinct cyclohexyl ring and a thiol group on a methylene (B1212753) bridge, presents a unique structure whose odor characteristics are determined by these specific features.

The detection of odorants, including thiols, is mediated by a large family of G protein-coupled receptors (GPCRs) known as olfactory receptors (ORs), which are expressed in the cell membranes of olfactory sensory neurons acs.orgwikipedia.org. The interaction between an odorant and an OR is a highly specific, key-lock type mechanism that initiates a signal transduction cascade, ultimately leading to the perception of a smell in the brain wikipedia.org.

For many potent thiols, this interaction is not straightforward and appears to be mediated by metal ions. Research has provided compelling evidence that transition metals, particularly copper(I) ions, act as essential cofactors for the activation of certain ORs by thiols nih.govacs.org. It is proposed that the thiol odorant first forms a coordination complex with a copper ion, and it is this complex, rather than the thiol alone, that binds to and activates the receptor nih.gov. This mechanism helps explain the exceptionally high sensitivity of the olfactory system to thiols compared to their alcohol analogs acs.orgresearchgate.net. Specific amino acid residues within the receptor, such as histidine and cysteine, are believed to form a binding site for the metal ion nih.govwikipedia.orgoup.com.

Due to the difficulty in crystallizing membrane-bound proteins like ORs, researchers heavily rely on advanced computational and spectroscopic methods to investigate the precise mechanisms of odorant-receptor binding acs.orgnih.gov.

Computational Modeling: Homology modeling is frequently used to generate three-dimensional structures of ORs based on the known structures of other GPCRs. These models serve as the foundation for molecular docking simulations, which predict the preferred binding orientation and affinity of an odorant within the receptor's binding pocket nih.govnih.gov. Such studies have been instrumental in identifying key amino acid residues that interact with the odorant-metal complex and in understanding how the receptor's structure accommodates different thiols nih.gov.

Spectroscopic and Biochemical Probes: Saturation Transfer Difference (STD) NMR spectroscopy is a powerful technique used to confirm the physical binding of a ligand (odorant) to a large protein (receptor) acs.org. By irradiating the protein and observing the transfer of saturation to the bound ligand, researchers can verify the interaction without needing to crystallize the receptor. Furthermore, site-directed mutagenesis, a biochemical technique, allows researchers to systematically replace specific amino acids in the OR sequence. By observing how these mutations affect the receptor's response to a thiol, they can precisely map the residues that are critical for binding and activation nih.govacs.org.

Technique Purpose in Olfactory Receptor Research
Homology Modeling To predict the 3D structure of olfactory receptors based on known templates.
Molecular Docking To simulate the binding of odorant molecules to the receptor and predict binding affinity.
Site-Directed Mutagenesis To identify specific amino acid residues involved in odorant binding and receptor activation.
STD NMR Spectroscopy To experimentally confirm the physical interaction between an odorant and its receptor in solution.

Interactions with Biological Macromolecules (Non-Therapeutic Contexts)

Beyond olfaction, the chemical properties of this compound dictate its potential interactions with other biological macromolecules like proteins and enzymes. These interactions can be broadly categorized as covalent and non-covalent and are fundamental to many biological processes youtube.comnih.gov.

Covalent Interactions: The primary mode of covalent interaction for this compound involves its thiol group. Thiols can undergo oxidation to form disulfide bonds (R-S-S-R') when reacting with another thiol, such as the side chain of a cysteine residue in a protein youtube.comnih.gov. This thiol-disulfide exchange is a common post-translational modification that is critical for protein folding, stability, and function nih.govnih.govutwente.nl. The thiol group is also a strong ligand for many metal ions, allowing it to form stable coordinate covalent bonds with the metal cofactors present in metalloproteins nih.gov.

Non-Covalent Interactions: These weaker, transient interactions are crucial for molecular recognition and binding. For this compound, the large, non-polar cyclohexyl ring is the dominant feature driving non-covalent interactions.

Hydrophobic Interactions: The cyclohexyl group is highly hydrophobic and will preferentially interact with non-polar regions of macromolecules, such as the hydrophobic core of a protein or the lipid bilayer of a cell membrane. This interaction is entropically driven by the release of ordered water molecules from the non-polar surfaces youtube.comnih.gov.

Hydrogen Bonding: The S-H bond of the thiol group is a weak hydrogen bond donor compared to the O-H bond in alcohols, and its contribution to non-covalent binding is generally less significant than hydrophobic interactions wikipedia.org.

Interaction Type Part of this compound Involved Interacting Partner on Macromolecule Relative Strength
Disulfide Bond Thiol Group (-SH)Cysteine ResidueStrong (Covalent)
Metal Coordination Thiol Group (-SH)Metal Ion Cofactor (e.g., Cu, Zn)Strong (Covalent)
Hydrophobic Interaction Cyclohexyl RingNon-polar Amino Acid ResiduesModerate
Van der Waals Forces Entire MoleculeAny Atom in ProximityWeak

Role in Natural Product Synthesis or Biosynthetic Pathways

While many sulfur-containing compounds are well-known natural products, there is no direct evidence in the scientific literature to suggest that this compound is itself a natural product or a key intermediate in the established biosynthetic pathways of other natural products nih.govutexas.eduresearchgate.net. The biosynthesis of sulfur-containing natural products is diverse, but it typically involves the incorporation of sulfur from primary metabolites, most commonly the amino acid cysteine nih.govmdpi.com.

However, the structural motifs of this compound—the cyclohexane (B81311) ring and the thiol group—are both found in nature.

Cyclohexane Rings: These are common structural units in a wide variety of natural products, particularly terpenoids and steroids elsevierpure.com. Biosynthetic pathways for forming these rings often involve complex cyclization reactions of linear precursors, such as the cyclization of hexose sugars or polyketide chains elsevierpure.com.

Thiol Groups: As mentioned, sulfur is enzymatically incorporated into molecules from donors like cysteine to form thiols and other sulfur-containing functional groups nih.govmdpi.com.

A hypothetical biosynthetic pathway for this compound could be envisioned, potentially starting from a naturally occurring cyclohexane-containing precursor like cyclohexanecarboxylic acid. This precursor could undergo enzymatic reduction to an alcohol, followed by activation and subsequent substitution with a sulfur donor. While plausible based on known biochemical transformations, such a pathway for this compound remains speculative without direct experimental evidence. The primary role of similar structures in synthetic organic chemistry is often as building blocks or chiral auxiliaries in the total synthesis of complex natural products nih.govimperial.ac.ukubc.ca.

Future Outlook and Emerging Research Opportunities

Interdisciplinary Approaches in Cyclohexylmethanethiol Research

The unique properties of the thiol group in this compound make it a valuable candidate for research at the intersection of chemistry, materials science, and biology. Future investigations are poised to leverage its reactivity and structural characteristics in novel, interdisciplinary applications.

Materials Science: The thiol group's strong affinity for metal surfaces, particularly gold, makes this compound and similar aliphatic thiols prime candidates for the formation of Self-Assembled Monolayers (SAMs) . nih.govrsc.org These highly organized molecular layers can precisely control the surface properties of materials, such as wettability, corrosion resistance, and biocompatibility. oaepublish.com Research on tridentate cyclohexyl-based alkanethiols has shown that the cyclohexyl anchor can influence the stability and packing density of the monolayer. uh.edu Future work could explore the specific properties of SAMs formed from this compound for applications in microelectronics, nanocoatings, and biosensors. oaepublish.com Furthermore, the participation of aliphatic thiols in thiol-ene "click" chemistry provides a versatile and efficient route to synthesize advanced polymers and materials. rsc.orgnih.gov This reaction's high efficiency and mild conditions are ideal for creating cross-linked polymer networks, hydrogels for biomedical uses, and durable coatings. rsc.org

Nanotechnology and Bioconjugation: In nanotechnology, thiol-containing molecules are crucial for functionalizing nanoparticles, enabling their use in targeted drug delivery, medical imaging, and diagnostics. nih.gov The thiol group of this compound could act as a linker to attach bioactive molecules to nanoparticles. nih.gov Thiol-ene chemistry is increasingly used to create stable bioconjugates, linking nanoparticles to biomolecules like enzymes or aptamers without compromising their biological activity. nih.gov This opens possibilities for developing novel drug delivery systems where this compound could be part of a linker system, potentially enhancing the cellular uptake and efficacy of therapeutics. mdpi.commdpi.com

Potential Interdisciplinary FieldApplication of this compoundKey Enabling Chemistry
Materials Science Self-Assembled Monolayers (SAMs)Thiol-gold interaction
Advanced Polymer SynthesisThiol-ene "click" reactions
Nanotechnology Functionalization of NanoparticlesThiol-ene bioconjugation
Biomedical Engineering Drug Delivery SystemsThiol-based linkers

Leveraging Advanced Technologies for Thiol Chemistry Innovations

The advancement of computational tools and artificial intelligence is set to revolutionize the study of thiol chemistry, enabling more precise predictions and accelerated discovery.

Computational and Theoretical Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for modeling the properties and reactivity of thiols. chemrxiv.org These computational approaches can accurately predict key parameters like pKa values, which are crucial for understanding the behavior of thiols in biochemical systems. researchgate.netacs.org For this compound, DFT calculations can elucidate reaction mechanisms, study non-covalent interactions like sulfur-centered hydrogen bonds, and predict spectroscopic properties, guiding experimental work and providing deeper molecular insights. chemrxiv.orgnih.gov

Artificial Intelligence and Machine Learning: AI and machine learning are emerging as transformative technologies in chemical synthesis. nso-journal.org These tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. chemai.ioyoutube.comspecialchem.com For organosulfur chemistry, AI models can be trained to predict the success of a reaction, its yield, and its stereoselectivity, saving significant time and resources in the lab. chemistryworld.com As more data on thiol reactions becomes available, AI could be instrumental in discovering new applications for this compound by identifying its potential reactivity in complex chemical systems. nso-journal.org

Advanced TechnologyApplication in this compound ResearchPotential Impact
Computational Chemistry (DFT) Prediction of pKa, reaction mechanisms, and properties.Accelerates understanding of molecular behavior and guides experiments.
Artificial Intelligence (AI) Prediction of reaction outcomes and optimization of synthesis.Reduces experimental effort and enables discovery of novel reactions.
High-Throughput Experimentation Rapid screening of catalysts and reaction conditions.Accelerates the development of efficient synthetic protocols.

Challenges and Unexplored Avenues in Organosulfur Chemistry

Despite their utility, organosulfur compounds, including thiols, present several long-standing challenges that also represent significant opportunities for future research. bohrium.comscribd.com

Odor and Catalyst Poisoning: Thiols are notorious for their strong, unpleasant odors and their tendency to poison transition metal catalysts due to the strong coordination of sulfur's lone pair electrons to the metal center. bohrium.comscribd.com A key research avenue is the development of "thiol-free" synthetic methods that use alternative, odorless sulfur sources or masked thiol reagents. bohrium.com Overcoming catalyst poisoning is critical for expanding the synthetic utility of thiols in metal-catalyzed cross-coupling reactions. thieme-connect.de

Selectivity in Synthesis and Oxidation: Achieving selectivity is a major challenge in organosulfur chemistry. This includes controlling the formation of unsymmetrical disulfides and preventing unwanted side reactions. bohrium.com Furthermore, the multiple oxidation states of sulfur make selective oxidation (e.g., to sulfoxides or sulfones) difficult, especially in complex molecules. bohrium.com Developing mild and highly selective oxidation methods, potentially using green photocatalytic or electrocatalytic conditions, is a crucial area for future innovation. bohrium.com

Unexplored Reactivity: The traditional role of thiols as nucleophiles has limited their perceived synthetic applications. bohrium.com Exploring new modes of reactivity, such as their use in radical reactions or in combination with transition metal catalysts, could unlock novel transformations. mdpi.com The development of chiral organosulfur catalysts and ligands is another promising but underexploited area that could lead to new asymmetric synthetic methods. bohrium.comscribd.com

Towards Sustainable and Circular Chemical Processes Involving Thiols

The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial practices, with a strong focus on sustainability. mdpi.com

Green Synthesis Methodologies: Future research will focus on developing more environmentally benign methods for synthesizing and using thiols like this compound. This includes the use of renewable starting materials, safer and less toxic sulfurizing reagents, and green solvents like water or bio-based alternatives. scribd.comtandfonline.com The development of catalyst-free reactions or the use of reusable and inexpensive catalysts, such as ascorbic acid for disulfide synthesis, aligns with these goals. tandfonline.com One-pot syntheses that reduce waste and improve efficiency are also highly desirable. researchgate.netrsc.org

Circular Economy Approaches: A circular economy aims to minimize waste and maximize the use of resources by reusing and recycling materials. hbm4eu.euweforum.org For the chemical industry, this involves designing products that can be easily broken down and their chemical components recovered. researchgate.netundp.org Research into the lifecycle of organosulfur compounds like this compound could lead to the development of recyclable polymers or materials where the sulfur-containing units can be recovered and reused, reducing the reliance on virgin resources. researchgate.net Using elemental sulfur, a widely available and low-cost industrial byproduct, as a primary feedstock for organosulfur compounds is a key strategy for a more sustainable and circular sulfur chemistry. bohrium.com

Q & A

Q. What are the established synthetic routes for Cyclohexylmethanethiol, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or thiolation of cyclohexylmethyl precursors. Key factors include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃) to enhance thiol group incorporation .
  • Temperature control : Optimal yields are achieved at 60–80°C to minimize side reactions like oxidation .
  • Purification : Distillation or column chromatography is recommended to isolate the compound from byproducts such as disulfides .

Q. How should researchers characterize this compound to confirm structural identity and purity?

A multi-technique approach is essential:

  • Spectroscopy : ¹H/¹³C NMR for confirming the cyclohexyl and thiol moieties; FT-IR for S-H stretching (~2550 cm⁻¹) .
  • Chromatography : GC-MS or HPLC to assess purity (>98% for most applications) .
  • Elemental analysis : Validate empirical formula (C₇H₁₄S) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiol vapors, which can cause respiratory irritation .
  • Spill management : Neutralize spills with activated carbon or sodium bicarbonate; avoid water to prevent dispersion .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

  • Headspace GC-FPD : Effective for volatile thiols in environmental samples (detection limit ~0.1 ppm) .
  • Derivatization : Use pentafluorobenzyl bromide to enhance sensitivity in LC-MS analysis .

Q. How can researchers ensure reproducibility in this compound-based experiments?

  • Detailed documentation : Follow PRISMA guidelines for systematic reporting of reaction parameters (e.g., solvent ratios, catalyst loadings) .
  • Batch standardization : Calibrate instruments before each experiment and use internal standards (e.g., dodecanethiol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound across studies?

  • Meta-analysis : Apply Cochrane guidelines to compare methodologies, identifying variables like solvent polarity or temperature gradients that affect boiling point (reported range: 180–190°C) .
  • Collaborative validation : Cross-laboratory studies using standardized protocols (e.g., IUPAC recommendations) .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

  • DFT calculations : Model transition states for thiol-ene click reactions to predict regioselectivity .
  • MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. What experimental designs minimize oxidation of this compound during long-term storage?

  • Inert atmosphere : Store under argon or nitrogen in amber glass vials to prevent photodegradation .
  • Stabilizers : Add radical scavengers like BHT (0.1% w/w) to inhibit disulfide formation .

Q. How do steric effects influence the nucleophilic behavior of this compound in substitution reactions?

  • Kinetic studies : Compare reaction rates with less hindered thiols (e.g., ethanethiol) under identical conditions .
  • Conformational analysis : X-ray crystallography or NOESY NMR to assess spatial hindrance from the cyclohexyl group .

Q. What interdisciplinary approaches integrate this compound into functional materials (e.g., polymers or sensors)?

  • Surface functionalization : Use thiol-gold interactions to create self-assembled monolayers for biosensors .
  • Copolymerization : Incorporate into thiol-acrylate networks for tunable mechanical properties in hydrogels .

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